molecular formula C11H12N2O4S B5187533 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B5187533
M. Wt: 268.29 g/mol
InChI Key: XCCZFOBFTQIDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (MNPT) is a thiazolidine derivative that has been widely studied for its potential applications in various fields of science. It is a yellow crystalline powder that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess antimicrobial properties by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been found to possess several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several advantages for lab experiments, including its easy synthesis and purification, and its potential applications in various fields of science. However, 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, including the investigation of its potential applications in drug development, the optimization of its synthesis method, and the study of its potential toxicity and side effects. 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can also be studied for its potential applications in other fields of science, including materials science and environmental science.
Conclusion:
In conclusion, 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects. It has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, including the investigation of its potential applications in drug development and the study of its potential toxicity and side effects.

Synthesis Methods

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 2-amino-4-methyl-3-nitrophenol with thioglycolic acid and formaldehyde, or by the reaction of 2-amino-4-methyl-3-nitrophenol with thioglycolic acid and chloroacetic acid. The yield of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid through these methods is around 50-70%. The synthesized 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can be purified through recrystallization using a mixture of ethanol and water.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential use as a drug for the treatment of various diseases, including cancer, diabetes, and microbial infections.

properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-6-2-3-7(4-9(6)13(16)17)10-12-8(5-18-10)11(14)15/h2-4,8,10,12H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZFOBFTQIDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.